molecular formula C11H18N2O5 B2575357 4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid CAS No. 1556395-23-3

4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid

Cat. No.: B2575357
CAS No.: 1556395-23-3
M. Wt: 258.274
InChI Key: OEAOJBVCSWKAGY-UHFFFAOYSA-N
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Description

4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, an oxane ring, and carboxylic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid typically involves multi-step organic synthesis

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino alcohols, under acidic or basic conditions.

    Oxane Ring Introduction: The oxane ring is often introduced through a cyclization reaction involving a diol and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMP, potassium permanganate.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, 4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it could modulate receptor activity by interacting with specific binding sites, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]butane-4-carboxylic acid: Similar structure but with a butane ring instead of an oxane ring.

    4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]hexane-4-carboxylic acid: Similar structure but with a hexane ring instead of an oxane ring.

Uniqueness

4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid is unique due to the presence of both a pyrrolidine and an oxane ring, which imparts distinct chemical and physical properties. This dual-ring structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(3-hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c14-8-1-4-13(7-8)10(17)12-11(9(15)16)2-5-18-6-3-11/h8,14H,1-7H2,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAOJBVCSWKAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)NC2(CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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